molecular formula C9H9ClN4O B1446729 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 1781560-67-5

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B1446729
CAS No.: 1781560-67-5
M. Wt: 224.65 g/mol
InChI Key: UXLYKWAWWMIELI-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a triazine ring fused with a benzene ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the aminoethyl group and the chlorine atom on the triazine ring provides unique chemical properties that can be exploited in various chemical reactions and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine receptors, particularly the H1 receptor, which is a G protein-coupled receptor involved in allergic responses . The interaction between this compound and the H1 receptor can inhibit the receptor’s activity, thereby reducing allergic reactions. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the H1 receptor, this compound can reduce the release of histamine and other mediators from mast cells, leading to decreased inflammation and allergic responses . Furthermore, this compound may affect the expression of genes involved in inflammatory pathways, thereby altering the cellular response to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the H1 receptor, preventing the receptor from interacting with its natural ligand, histamine . This inhibition leads to a decrease in the downstream signaling events that typically result in allergic reactions. Additionally, this compound may modulate the activity of other enzymes involved in signal transduction, further influencing cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits allergic responses without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and may accumulate in certain tissues, depending on its affinity for different cellular components . Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the triazine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using ethylenediamine or similar compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-aminoethyl)-benzo[d][1,2,3]triazin-4(3H)-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    6-chlorobenzo[d][1,2,3]triazin-4(3H)-one: Lacks the aminoethyl group, affecting its ability to interact with biological targets.

    3-(2-aminoethyl)-6-methylbenzo[d][1,2,3]triazin-4(3H)-one: The methyl group alters the compound’s steric and electronic properties.

Uniqueness

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-(2-aminoethyl)-6-chloro-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLYKWAWWMIELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(N=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one
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3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one
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3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 6
3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one

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